molecular formula C12H11ClN2OS B7853331 6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one

6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7853331
M. Wt: 266.75 g/mol
InChI Key: ZEXDFZXJSACABT-UHFFFAOYSA-N
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Description

The compound identified as “6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For example, the preparation of certain derivatives may involve the use of protective groups, halogenated hydrocarbons, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical synthesis processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Specific details about industrial production methods can be found in technical documents and patents related to the compound .

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents under specific conditions.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one can be identified based on structural and functional similarities. These compounds may share similar chemical properties and applications. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks .

Uniqueness

This compound is unique due to its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific applications that may not be achievable with other compounds .

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDFZXJSACABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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